BBTA

Description

Properties

IUPAC Name |

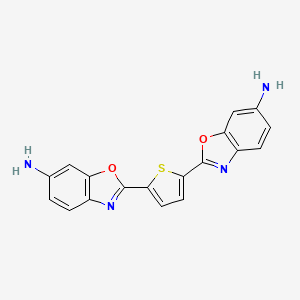

2-[5-(6-amino-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N4O2S/c19-9-1-3-11-13(7-9)23-17(21-11)15-5-6-16(25-15)18-22-12-4-2-10(20)8-14(12)24-18/h1-8H,19-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYMRJVMMDFNSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=N2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole (H₂bbta)

Disclaimer: The following guide details the synthesis and characterization of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole, a compound sometimes referred to in the literature as H₂bbta. It is important to note that while this document addresses the synthesis and characterization of this specific molecule, extensive research has revealed no publicly available information regarding its biological activity or any associated signaling pathways. Therefore, the sections on biological activity and signaling pathways, which are often critical for drug development professionals, cannot be provided. Another compound with the CAS number 151746-37-1 and the chemical formula C₁₈H₁₂N₄O₂S is also sometimes referred to as BBTA; however, there is a significant lack of public information regarding its synthesis, characterization, and biological function.

Introduction

1H,5H-Benzo[1,2-d:4,5-d']bistriazole (H₂bbta) is a heterocyclic organic compound that has garnered interest primarily in the field of materials science. Its rigid structure and the presence of multiple nitrogen atoms make it an excellent ligand for the construction of metal-organic frameworks (MOFs). These MOFs have shown potential in applications such as gas adsorption. This guide provides an overview of the synthesis and physicochemical properties of H₂bbta.

Compound Characterization

A summary of the key identifiers and physicochemical properties of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole is provided in the table below.[1][2]

| Property | Value |

| IUPAC Name | 1,5-Dihydrobenzo[1,2-d:4,5-d']bis([1][2][3]triazole) |

| Molecular Formula | C₆H₄N₆ |

| Molecular Weight | 160.14 g/mol |

| CAS Number | 7221-63-8 |

| Appearance | Solid |

| InChI | InChI=1S/C6H4N6/c1-3-5(9-11-7-3)2-6-4(1)8-12-10-6/h1-2,7,11H |

| InChIKey | CQHFYDYTMUPITM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C3C(=C1)NNN3)NNN2 |

Synthesis of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole

Experimental Protocol

General Synthesis Workflow

The following diagram illustrates a generalized synthetic approach to benzobistriazole compounds.

Applications in Materials Science

The primary application of H₂bbta found in the scientific literature is as a building block for Metal-Organic Frameworks (MOFs). For instance, it has been used to synthesize cobalt-based MOFs, such as Co₂(OH)₂(bbta), which have been investigated for their ability to selectively adsorb oxygen.[3] The workflow for the synthesis of such a MOF is depicted below.

Biological Activity and Signaling Pathways

As stated in the disclaimer, extensive literature searches did not yield any information on the biological activity of 1H,5H-Benzo[1,2-d:4,5-d']bistriazole or its involvement in any signaling pathways. The research focus for this compound has been exclusively on its application in materials science. Therefore, a discussion on its pharmacology, mechanism of action in a biological context, or its effects on cellular signaling is not possible at this time.

Conclusion

1H,5H-Benzo[1,2-d:4,5-d']bistriazole is a well-characterized compound with a clear application in the synthesis of metal-organic frameworks. Its synthesis, while not detailed in a step-by-step protocol in readily available literature, follows established routes for similar benzobistriazole structures. For researchers and professionals in drug development, it is critical to note the current absence of data regarding the biological effects and signaling pathway interactions of this compound. Future research may explore these aspects, but as of now, H₂bbta remains a molecule of interest for materials scientists rather than for pharmacologists or medicinal chemists.

References

The Ambiguity of "BBTA": A Summary of Identified Chemical Entities

A comprehensive investigation into the physical and chemical properties of a compound designated "BBTA" reveals that this acronym does not refer to a single, well-defined substance. Instead, the scientific and commercial landscape points to at least three distinct chemical entities sharing this abbreviation. This report summarizes the available information on these compounds to aid researchers, scientists, and drug development professionals in clarifying the identity of the "BBTA" relevant to their work.

Due to the significant differences between these molecules and the lack of a clear, prominent candidate in the context of drug development, a singular, in-depth technical guide on "BBTA" cannot be definitively compiled. The information presented herein is based on publicly available data and is intended to highlight the distinct nature of each compound.

2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(azanetriyl))tetraacetic acid

This iteration of BBTA is a complex organic molecule that has been investigated for its catalytic properties, specifically as a mimic for the enzyme glucose isomerase. Its primary application appears to be in the field of industrial chemistry, particularly in the conversion of glucose to fructose.

Physical and Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C24H28N2O9 | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in aqueous solutions, with solubility being sensitive to pH and temperature. | [1] |

| pKa | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Spectral Data (NMR, IR, Mass Spec) | Characterized by FT-IR and ¹H NMR for structural confirmation. Specific spectral data not detailed in available abstracts. | [1] |

Experimental Protocols:

The synthesis of this BBTA involves a multi-step process that is characteristic of organic chemical synthesis. While detailed experimental protocols are proprietary to the research that has been conducted, the general approach involves the reaction of 2,6-bis(chloromethyl)-4-methylphenol (B1596047) with the appropriate amine precursors, followed by carboxymethylation.

Biological Activity and Signaling Pathways:

There is no information available in the searched literature to suggest that this compound has any intended biological activity in a pharmacological context or that it interacts with specific signaling pathways in biological systems. Its described function is as a catalyst in a chemical reaction.

1H,5H-benzo(1,2-d:4,5-d′)bistriazole

This "BBTA" is a heterocyclic organic ligand used in the synthesis of metal-organic frameworks (MOFs). These MOFs have been explored for various applications, including gas sorption and catalysis. The properties of this BBTA are primarily relevant to coordination chemistry and materials science.

Physical and Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C6H4N6 | [2] |

| Appearance | Not specified in available literature | |

| Solubility | Soluble in organic solvents such as N,N'-dimethylformamide (DMF) and N,N'-dimethylacetamide (DMA) under solvothermal conditions. | [3] |

| pKa | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Spectral Data (NMR, IR, Mass Spec) | Characterized by IR spectroscopy and elemental analysis for confirmation of purity. | [3] |

Experimental Protocols:

The synthesis of MOFs containing the BBTA ligand typically involves solvothermal methods. This process entails combining the BBTA ligand with a metal salt (e.g., ZnCl2) in a suitable solvent (e.g., DMF or DMA) and heating the mixture in a sealed container.[3]

Biological Activity and Signaling Pathways:

There is no information in the searched literature to indicate that this BBTA ligand has been investigated for any direct biological activity or its involvement in cellular signaling pathways. The focus of the research is on the properties of the resulting MOFs.

BBTA (CAS: 151746-37-1)

This compound, identified by its CAS number, is commercially available and described as a PEG (Polyethylene glycol) linker. PEG linkers are widely used in drug delivery and bioconjugation to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.

Physical and Chemical Properties:

| Property | Value | Reference |

| Chemical Formula | C18H12N4O2S | [4] |

| Molecular Weight | 348.4 g/mol | [4] |

| Purity | ≥95% | [4] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| pKa | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Spectral Data (NMR, IR, Mass Spec) | No specific spectral data is provided in the available commercial listings. |

Experimental Protocols:

As a commercial product, the synthesis protocol for this BBTA is proprietary. In its application, this linker would be used in bioconjugation reactions, where it would be covalently attached to a drug molecule and a targeting moiety or a polymer. The specific experimental protocols would depend on the nature of the molecules being linked.

Biological Activity and Signaling Pathways:

This BBTA is a tool for drug delivery and is not expected to have intrinsic biological activity or interact with signaling pathways itself. Its function is to modify the properties of a biologically active molecule to which it is attached.

Conclusion for Researchers, Scientists, and Drug Development Professionals

The acronym "BBTA" is ambiguous and refers to multiple, distinct chemical compounds. For professionals in drug development, it is crucial to identify the specific BBTA of interest, likely by its full chemical name or CAS number, before proceeding with any research or development activities. The available literature does not point to a single, prominent "BBTA" that is a therapeutic agent with a well-characterized profile of physical, chemical, and biological properties. Therefore, the creation of a comprehensive technical guide on "BBTA" as a singular entity is not feasible at this time. Researchers are advised to use more specific identifiers to retrieve accurate and relevant information.

References

In-Depth Technical Guide: BBTA (CAS 151746-37-1)

Chemical Name: 2,2'-(Thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine)

CAS Number: 151746-37-1

Molecular Formula: C₁₈H₁₂N₄O₂S

Molecular Weight: 348.38 g/mol

Introduction

BBTA, identified by the CAS number 151746-37-1, is a heterocyclic organic compound belonging to the bis(benzoxazole) class of molecules. The core structure features a central thiophene (B33073) ring linked to two benzoxazole (B165842) moieties, each bearing an amine group. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the broad spectrum of biological activities exhibited by benzoxazole derivatives, including antimicrobial and potential antiproliferative properties. This technical guide provides a comprehensive overview of the available information on BBTA, focusing on its chemical properties, potential biological activities, and relevant experimental contexts, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of BBTA is presented in the table below. This information is crucial for its handling, formulation, and in the design of experimental protocols.

| Property | Value | Reference |

| CAS Number | 151746-37-1 | [1] |

| Chemical Name | 2,2'-(Thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) | [1] |

| Molecular Formula | C₁₈H₁₂N₄O₂S | |

| Molecular Weight | 348.38 g/mol | |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% (commercially available) | |

| Storage | Recommended at -20°C |

Synthesis

The synthesis of bis(benzoxazole) derivatives typically involves the condensation of 2-aminophenols with dicarboxylic acids or their derivatives. While a specific, detailed experimental protocol for the synthesis of BBTA (CAS 151746-37-1) was not found in the public literature, a general synthetic approach can be inferred from related compounds.

A plausible synthetic route would involve the reaction of 2,5-thiophenedicarboxylic acid (or its corresponding diacyl chloride or diester) with two equivalents of a substituted 2-aminophenol, specifically 2,4-diaminophenol, under conditions that facilitate cyclodehydration to form the benzoxazole rings.

References

The Enigmatic "BBTA": A Surprising Foray into the World of β-Lactamase Catalysis

A Note on the Subject: Initial investigations into the mechanism of action of "BBTA" in catalysis revealed a significant ambiguity in the scientific literature. The acronym "BBTA" does not correspond to a well-established catalyst or enzyme. Consequently, this technical guide will focus on a closely related and extensively studied area of catalysis that aligns with the spirit of the original query: the mechanism of action of β-lactamases . These enzymes are of immense importance in the fields of biochemistry and drug development, and their catalytic mechanisms provide a rich and illustrative example for the intended audience of researchers, scientists, and drug development professionals.

Executive Summary

β-Lactamases are a family of enzymes produced by bacteria that confer resistance to β-lactam antibiotics such as penicillins and cephalosporins.[1] They catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic ineffective.[2] Understanding the catalytic mechanism of these enzymes is paramount for the development of novel antibiotics and β-lactamase inhibitors. This guide provides an in-depth technical overview of the core catalytic mechanisms of the major classes of β-lactamases, their inhibition kinetics, and the experimental protocols used to study their activity.

Classification of β-Lactamases

Based on amino acid sequence homology, β-lactamases are categorized into four Ambler classes: A, B, C, and D.[2][3]

-

Classes A, C, and D are serine β-lactamases (SBLs) , which utilize a serine residue in their active site for catalysis.[3][4]

-

Class B enzymes are metallo-β-lactamases (MBLs) that require one or two zinc ions for their catalytic activity.[5][6]

Mechanism of Action of Serine β-Lactamases (Classes A, C, and D)

The catalytic mechanism of serine β-lactamases proceeds via a two-step acylation and deacylation process, involving the formation of a covalent acyl-enzyme intermediate.[3][7][8]

3.1 Acylation:

-

An active site serine residue (e.g., Ser70 in Class A) acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring.[7] This nucleophilic attack is facilitated by a general base, which is typically a conserved glutamate (B1630785) or lysine (B10760008) residue that deprotonates the serine hydroxyl group.[7]

-

This attack leads to the formation of a tetrahedral intermediate.

-

The intermediate collapses, resulting in the cleavage of the C-N bond in the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.[8]

3.2 Deacylation:

-

A water molecule, activated by a general base (often the same residue that activated the serine), acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.

-

A second tetrahedral intermediate is formed.

-

This intermediate collapses, releasing the hydrolyzed, inactive antibiotic and regenerating the free, active enzyme.

Diagram: Catalytic Cycle of Serine β-Lactamases

Caption: Catalytic cycle of serine β-lactamases.

Mechanism of Action of Metallo-β-Lactamases (Class B)

Metallo-β-lactamases utilize one or two zinc ions in their active site to facilitate the hydrolysis of the β-lactam ring.[5][6] Unlike serine β-lactamases, they do not form a covalent intermediate.[9]

-

The zinc ion(s) coordinate to a water molecule, lowering its pKa and generating a potent nucleophilic hydroxide (B78521) ion.[6]

-

This metal-bound hydroxide ion directly attacks the carbonyl carbon of the β-lactam ring.[10]

-

A negatively charged tetrahedral intermediate is formed, which is stabilized by the zinc ion(s).[6]

-

The C-N bond of the β-lactam ring is cleaved, and the protonated nitrogen is subsequently protonated by a proton donor, leading to the release of the hydrolyzed antibiotic.

Diagram: Catalytic Mechanism of Metallo-β-Lactamases

Caption: Catalytic mechanism of metallo-β-lactamases.

Enzyme Inhibition and Kinetics

The inhibition of β-lactamases is a key strategy to overcome antibiotic resistance. Inhibitors can be classified based on their mechanism of action.

5.1 Data Presentation: Inhibition Kinetics

The following tables summarize kinetic data for the inhibition of various β-lactamases by different compounds.

Table 1: Inhibition of Metallo-β-Lactamases by 6-Phosphonomethylpyridine-2-carboxylates (PMPCs) [11]

| Enzyme (Class) | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| IMP-1 (B1) | PMPC derivative | 0.3 - 7.2 | 0.03 - 1.5 | Competitive, Slow-binding |

| VIM-2 (B1) | PMPC derivative | 0.3 - 7.2 | 0.03 - 1.5 | Competitive, Slow-binding |

| NDM-1 (B1) | PMPC derivative | 0.3 - 7.2 | 0.03 - 1.5 | Competitive, Slow-binding |

| L1 (B3) | PMPC derivative | 0.3 - 7.2 | 0.03 - 1.5 | Competitive, Slow-binding |

Table 2: Inhibition of Serine β-Lactamases by Sulbactam [12]

| Enzyme (Class) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) | Kᵢ (µM) |

| CTX-M-15 (A) | - | Determined |

| KPC-2 (A) | - | - |

| SHV-5 (A) | 129,000 | - |

| TEM-1 (A) | - | - |

| ADC-7 (C) | Weakly inhibited | - |

| P99 (C) | Weakly inhibited | - |

| OXA-10 (D) | - | - |

| OXA-24 (D) | 0.4 | - |

Diagram: Workflow for Determining Inhibition Kinetics

Caption: Experimental workflow for enzyme inhibition studies.

Experimental Protocols

6.1 β-Lactamase Activity Assay using Nitrocefin

This protocol describes a common method for measuring β-lactamase activity using the chromogenic cephalosporin, nitrocefin.

Materials:

-

Purified β-lactamase enzyme

-

Nitrocefin stock solution (e.g., in DMSO)

-

Assay buffer (e.g., phosphate-buffered saline, PBS, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 490 nm

-

Prepare Reagents:

-

Dilute the purified β-lactamase to the desired concentration in assay buffer.

-

Prepare a working solution of nitrocefin in assay buffer (e.g., 20 µg/mL).

-

-

Assay Setup:

-

Add a defined volume of the enzyme solution to each well of the 96-well plate.

-

For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor for a specified time.

-

-

Initiate Reaction:

-

Add the nitrocefin working solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 490 nm over time (kinetic mode). The hydrolysis of nitrocefin results in a color change from yellow to red.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

-

Enzyme activity can be quantified using a standard curve of hydrolyzed nitrocefin.[14]

-

6.2 Purification of β-Lactamases

This is a general outline for the purification of β-lactamases.

Procedure: [16]

-

Cell Lysis:

-

Bacterial cells overexpressing the β-lactamase are harvested and resuspended in a suitable buffer.

-

Cells are lysed using methods such as sonication or French press.

-

-

Clarification:

-

The cell lysate is centrifuged to remove cell debris.

-

-

Chromatography:

-

The clarified supernatant is subjected to one or more chromatography steps. Common techniques include:

-

Ion-exchange chromatography: Separates proteins based on their net charge.

-

Affinity chromatography: Utilizes a ligand that specifically binds to the β-lactamase.

-

Size-exclusion chromatography: Separates proteins based on their size.

-

-

-

Purity Assessment:

-

The purity of the final enzyme preparation is assessed by SDS-PAGE.

-

-

Concentration Determination:

-

The concentration of the purified protein is determined using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

-

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of β-lactam antibiotics and their susceptibility to β-lactamase hydrolysis is crucial for designing resistant drugs.

-

Steric Hindrance: Bulky side chains near the β-lactam ring can sterically hinder the approach of the enzyme's active site residues, thus reducing the rate of hydrolysis.[17]

-

Electronic Effects: Modifications to the acyl side chain can alter the electrophilicity of the β-lactam carbonyl carbon, influencing its reactivity.

-

Ring Modifications: Changes to the ring fused to the β-lactam, such as replacing the sulfur atom with oxygen (as in clavulanic acid), can significantly enhance stability against β-lactamase degradation.[17]

-

Substituents on the β-Lactam Ring: The addition of substituents at the 6-α or 7-α position can confer broad-spectrum resistance to β-lactamases.[17]

The antibacterial activity of β-lactams is primarily dependent on their affinity for penicillin-binding proteins (PBPs), the enzymes responsible for bacterial cell wall synthesis.[18] Therefore, a successful β-lactam antibiotic must not only be a poor substrate for β-lactamases but also a potent inhibitor of PBPs.

Conclusion

The catalytic mechanisms of β-lactamases are well-elucidated and provide a compelling case study in enzyme function and inhibition. While the initial query for "BBTA" did not lead to a specific catalyst, the principles of catalysis, inhibition, and structure-activity relationships discussed herein for β-lactamases are broadly applicable across the fields of biochemistry and drug discovery. A thorough understanding of these principles is essential for the rational design of new therapeutic agents to combat the ever-growing threat of antibiotic resistance.

References

- 1. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 2. Molecular analysis of beta-lactamase structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. The Molecular Basis of β-Lactamase Catalysis and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. journals.asm.org [journals.asm.org]

- 13. β-lactamase activity assay [bio-protocol.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. assaygenie.com [assaygenie.com]

- 16. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure-activity relations and beta-lactamase resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Relation of structural properties of beta-lactam antibiotics to antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to BBTA as a Mimic Glucose Isomerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Bis(boronato)tetraaminato (BBTA) as a synthetic mimic of glucose isomerase. The document outlines the catalytic activity, kinetic parameters, and experimental protocols associated with BBTA-mediated glucose isomerization, presenting a valuable resource for researchers in enzyme mimics, carbohydrate chemistry, and drug development.

Introduction

The isomerization of glucose to fructose (B13574) is a cornerstone reaction in the production of high-fructose corn syrup and a critical step in the conversion of biomass to valuable chemicals.[1] While typically catalyzed by glucose isomerase, an enzyme, there is growing interest in developing synthetic mimics that offer advantages in stability, cost, and operating conditions.[2] BBTA, an amphoteric phenolic compound featuring both carboxyl and amino functional groups, has emerged as a promising mimic, demonstrating excellent catalytic activity for the selective isomerization of glucose to fructose under mild conditions.[2] This guide details the core scientific and technical aspects of BBTA as a glucose isomerase mimic.

Catalytic Performance of BBTA

BBTA exhibits significant catalytic efficacy in the isomerization of glucose. Optimal conditions for this conversion have been identified, highlighting the influence of pH and temperature on reaction outcomes.

The catalytic performance of BBTA has been quantified through various experiments. The following tables summarize the key quantitative data, including reaction conditions, yields, selectivity, and kinetic parameters.

Table 1: Optimal Reaction Conditions and Performance of BBTA [2]

| Parameter | Value | Conditions |

| Optimal pH | 8.5 | 80 °C, 4 h reaction time |

| Optimal Temperature | 80 °C | pH 8.5, 4 h reaction time |

| Fructose Yield | 33.0% | pH 8.5, 80 °C, 4 h |

| Fructose Selectivity | 93.5% | pH 8.5, 80 °C, 4 h |

| Initial Glucose Conc. | 0.2775 mol L⁻¹ | - |

| BBTA Concentration | 0.014 mol L⁻¹ | - |

Table 2: Kinetic Parameters for BBTA-Catalyzed Glucose Isomerization [2]

| Parameter | Value |

| kcat (catalysis reaction rate constant) | Varies with temperature |

| KmG (Michaelis constant for glucose) | Calculated |

| KmF (Michaelis constant for fructose) | Calculated |

| Activation Energy (Ea) | 65.9 kJ mol⁻¹ |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of this research. The following sections provide a comprehensive overview of the key experimental protocols.

The synthesis of BBTA involves the creation of an amphoteric phenolic compound with strategically positioned carboxyl and amino functional groups. While the exact multi-step synthesis protocol is proprietary to the original research, the conceptual pathway involves the functionalization of a phenolic backbone to introduce both acidic (carboxyl) and basic (amino) moieties, creating a molecule capable of acid-base catalysis.

A typical experimental setup for the isomerization of glucose using BBTA as a catalyst is as follows:

-

Reaction Mixture Preparation:

-

Reaction Conditions:

-

Sample Analysis:

-

Withdraw aliquots from the reaction mixture at specific time intervals.

-

Analyze the concentrations of glucose and fructose using High-Performance Liquid Chromatography (HPLC).

-

To determine the kinetic parameters (kcat, KmG, KmF), a series of experiments are conducted by varying the initial concentrations of glucose and fructose. The reaction rates are then measured and the data is fitted to the Michaelis-Menten kinetic model. The activation energy is determined by conducting the reaction at different temperatures and plotting ln(kcat) versus 1/T (Arrhenius plot).[2]

Signaling Pathways and Mechanistic Insights

The catalytic mechanism of BBTA in mimicking glucose isomerase is believed to involve a concerted acid-base catalysis facilitated by the carboxyl and amino functional groups.

The acid-base groups on the BBTA molecule play a crucial role in proton extraction and transfer, which is essential for the isomerization process. The proposed mechanism involves the following key steps:

-

Binding of Glucose: The open-chain form of glucose binds to the active site of the BBTA molecule.

-

Proton Transfer: The amino group of BBTA acts as a base, abstracting a proton from the C2 hydroxyl group of glucose, while the carboxyl group acts as an acid, donating a proton to the C1 carbonyl oxygen. This facilitates the formation of an enediol intermediate.

-

Isomerization: A proton shift from the C1 hydroxyl to the C2 carbon occurs, leading to the formation of fructose.

-

Product Release: The fructose molecule is released from the BBTA catalyst.

The synergistic action of the acid and base functionalities within the same molecule is key to the high selectivity for fructose formation.[2]

Visualizations

The following diagrams illustrate the key processes and relationships described in this guide.

Conclusion and Future Outlook

BBTA has been demonstrated to be a highly effective mimic of glucose isomerase, offering a promising avenue for the development of robust and efficient catalysts for sugar isomerization. The detailed quantitative data and experimental protocols provided in this guide serve as a foundational resource for further research and development in this area. Future work may focus on optimizing the structure of BBTA to enhance its catalytic activity and stability, as well as exploring its application in industrial-scale processes. The principles underlying the design of BBTA can also inform the development of other enzyme mimics for a wide range of chemical transformations relevant to the pharmaceutical and biotechnology industries.

References

Unlocking the Therapeutic Potential of Bunodosoma caissarum Toxins: A Technical Guide for Researchers

Abstract

The venom of the sea anemone Bunodosoma caissarum is a complex cocktail of bioactive peptides and proteins, representing a largely untapped resource for novel drug discovery and development. These toxins exhibit a range of potent biological activities, primarily targeting ion channels and cell membranes, which underscores their potential as therapeutic leads for a variety of channelopathies, neurological disorders, and oncological conditions. This technical guide provides an in-depth overview of the characterized toxins from B. caissarum, detailing their mechanisms of action, and outlines promising avenues for future research. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of these marine-derived compounds.

Introduction: The Promise of Bunodosoma caissarum Venom

Sea anemones of the genus Bunodosoma are rich sources of pharmacologically active compounds. Bunodosoma caissarum, a species found along the Brazilian coast, produces a variety of toxins with significant neurotoxic and cytolytic properties.[1] Early studies have already highlighted the venom's antimitotic, antitumor, cytotoxic, and hemolytic activities.[1] Modern multi-omic approaches have begun to unravel the complexity of this venom, identifying numerous novel peptides and proteins with therapeutic potential.[1][2] Research into these toxins is crucial for understanding their physiological roles and for harnessing their potential in medicine.

The primary toxic components identified in B. caissarum venom can be broadly categorized into two main classes based on their mechanism of action: neurotoxins that modulate ion channel function and cytolytic toxins (actinoporins) that form pores in cellular membranes.[1][3] This guide will delve into the specifics of these toxin families and propose key areas for future investigation.

Neurotoxins: Modulators of Voltage-Gated Ion Channels

A significant portion of the research on B. caissarum venom has focused on its neurotoxic fractions. These peptides primarily target voltage-gated sodium (Nav) and potassium (Kv) channels, which are critical for the generation and propagation of action potentials in excitable cells.

Sodium Channel Modulators (BcIII and BcIV)

Toxins BcIII and BcIV are two of the most well-studied peptides from B. caissarum. They are classified as type 1 sea anemone neurotoxins, which are known to slow the inactivation of Nav channels.[4]

-

Mechanism of Action: These toxins bind to receptor site 3 on the α-subunit of voltage-gated sodium channels. This binding prolongs the open state of the channel, leading to an increased influx of sodium ions during an action potential.[5] This results in a prolonged action potential duration and hyperexcitability of neurons and muscle cells. BcIII, in particular, has been shown to increase the sodium current inactivation time course in a concentration-dependent manner in rat dorsal root ganglia neurons.[6]

Potassium Channel Blockers (BcsTx1 and BcsTx2)

More recently, two type 1 potassium channel toxins, BcsTx1 and BcsTx2, have been isolated and characterized.[7][8] These toxins show high affinity for various subtypes of Kv1 channels.

-

Mechanism of Action: BcsTx1 and BcsTx2 act as pore blockers of specific Kv channel isoforms.[7][8] By occluding the ion conduction pathway, these toxins inhibit the repolarizing potassium currents, which also leads to a broadening of the action potential. Their selectivity for different Kv1 subtypes makes them valuable tools for dissecting the physiological roles of these channels and as potential starting points for the development of drugs targeting specific channelopathies.

Potential Research Areas for Neurotoxins

The potent and selective action of B. caissarum neurotoxins on ion channels opens up several promising research avenues:

-

Pain Therapeutics: Investigating the analgesic potential of Nav and Kv channel modulators in preclinical models of chronic and neuropathic pain. Specific Kv1 channel subtypes are known to be involved in the hyperexcitability of sensory neurons.

-

Autoimmune Diseases: Kv1.3 channels are key regulators of T-lymphocyte activation. The high potency of toxins like BcsTx1 and BcsTx2 on this channel subtype suggests their potential as immunosuppressive agents for treating autoimmune disorders such as multiple sclerosis and rheumatoid arthritis.[1]

-

Epilepsy and Arrhythmias: The ability of these toxins to modulate neuronal and cardiac excitability warrants investigation into their potential as anticonvulsant or antiarrhythmic agents, provided that sufficient selectivity for the target channel subtype can be achieved.

-

Structural and Functional Studies: High-resolution structural studies (e.g., cryo-EM) of these toxins in complex with their target ion channels would provide invaluable insights into their mechanism of action and facilitate the rational design of new therapeutics.

Cytolytic Toxins: Pore-Forming Proteins (Actinoporins)

The venom of B. caissarum also contains potent hemolytic and cytotoxic proteins known as actinoporins. These toxins act by forming pores in cell membranes, leading to osmotic instability and cell death.

-

Mechanism of Action: Caissarolysin I, an actinoporin from B. caissarum, demonstrates significant hemolytic activity.[3] The mechanism involves binding to sphingomyelin (B164518) in the cell membrane, followed by a conformational change and oligomerization to form a transmembrane pore.[3][9] This pore allows for the unregulated passage of ions and small molecules, ultimately leading to cell lysis.[5]

Potential Research Areas for Cytolytic Toxins

The ability of actinoporins to selectively form pores in membranes with specific lipid compositions suggests several research directions:

-

Oncology: Exploiting the differential lipid composition of cancer cell membranes, which are often enriched in sphingomyelin, to develop targeted anticancer therapies. These toxins could be used as payloads in antibody-drug conjugates or engineered to have enhanced selectivity for tumor cells.

-

Drug Delivery Systems: Utilizing the pore-forming properties of these toxins to facilitate the delivery of therapeutic molecules into the cytoplasm of target cells.

-

Antimicrobial Agents: Investigating the efficacy of these toxins against pathogenic bacteria and fungi, as their membrane-disrupting mechanism of action may be less prone to the development of resistance compared to traditional antibiotics.

Quantitative Data on Toxin Activity

The following tables summarize the available quantitative data on the biological activity of characterized toxins from Bunodosoma caissarum.

| Toxin | Target | Assay Organism/Cell Line | Activity Metric | Value | Reference |

| BcIII | Voltage-gated Na+ channels | Rat dorsal root ganglia | IC50 | 2.8 µM | [6] |

| Caissarolysin I | Human erythrocytes | Human | ED50 | 0.270 µg/ml | [3] |

| BcsTx1 | rKv1.1 | - | IC50 | High nM range | [8] |

| rKv1.2 | - | IC50 | High nM range | [8] | |

| hKv1.3 | - | IC50 | High nM range | [8] | |

| rKv1.6 | - | IC50 | High nM range | [8] | |

| BcsTx2 | rKv1.1 | - | IC50 | High nM range | [8] |

| rKv1.2 | - | IC50 | High nM range | [8] | |

| hKv1.3 | - | IC50 | High nM range | [8] | |

| rKv1.6 | - | IC50 | High nM range | [8] |

Table 1: Quantitative activity data for toxins from Bunodosoma caissarum.

Experimental Protocols

Detailed, step-by-step protocols for the study of B. caissarum toxins are often specific to the publishing laboratory. However, the following sections outline the principles and key steps for the fundamental techniques employed in this area of research.

Venom Extraction

-

Principle: This method induces the discharge of nematocysts, the stinging organelles of the sea anemone, releasing the venom into a surrounding buffer. It is considered a relatively non-invasive technique, allowing for the survival of the animal.[4]

-

Procedure Outline:

-

Place the Bunodosoma caissarum specimen in a beaker with artificial seawater.

-

Position two electrodes on either side of the anemone.

-

Apply a series of brief electrical pulses (e.g., 10-20 V, 5-10 ms (B15284909) duration).

-

The discharged venom will form a cloudy suspension in the seawater.

-

Collect the seawater containing the venom.

-

Centrifuge the collected liquid to pellet cellular debris.

-

Lyophilize the supernatant to obtain the crude venom powder.

-

Toxin Purification

-

Principle: This process separates the individual toxins from the crude venom based on their physicochemical properties, such as size, charge, and hydrophobicity.

-

Procedure Outline:

-

Gel Filtration Chromatography: Reconstitute the crude venom in a suitable buffer and apply it to a size-exclusion column (e.g., Sephadex G-50).[3][5] This separates the venom components based on their molecular weight. Collect fractions and assay for the desired activity (e.g., hemolytic or neurotoxic).

-

Ion Exchange Chromatography: Pool the active fractions from gel filtration and apply them to an ion-exchange column (e.g., CM-Sepharose for cationic proteins).[3] Elute the bound proteins using a salt gradient. Collect fractions and again assay for activity.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification to homogeneity, subject the active fractions from ion exchange to RP-HPLC on a C8 or C18 column.[4] Elute with a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid. The purity of the final toxin can be assessed by mass spectrometry.

-

Electrophysiological Characterization

-

Principle: This technique allows for the direct measurement of ion channel activity in the membrane of a single cell. It is the gold standard for characterizing the effects of neurotoxins on their ion channel targets.

-

Procedure Outline (Whole-Cell Configuration):

-

Prepare a suspension of the desired cells (e.g., dorsal root ganglia neurons or a cell line heterologously expressing the ion channel of interest).

-

Using a glass micropipette filled with an appropriate intracellular solution, form a high-resistance seal (a "giga-seal") with the membrane of a single cell.

-

Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, gaining electrical access to the cell's interior.

-

Use a voltage-clamp amplifier to control the membrane potential of the cell and record the resulting ionic currents flowing through the channels.

-

After obtaining a stable baseline recording, perfuse the cell with a solution containing the purified toxin.

-

Record the changes in the ionic currents to determine the toxin's effect (e.g., block, slowing of inactivation, shift in voltage-dependence).

-

Analyze the data to determine parameters such as IC50 and the kinetics of the toxin-channel interaction.

-

Visualizations of Mechanisms and Workflows

Signaling Pathways and Mechanisms of Action

References

- 1. Multiomic Approach for Bioprospection: Investigation of Toxins and Peptides of Brazilian Sea Anemone Bunodosoma caissarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Caissarolysin I (Bcs I), a new hemolytic toxin from the Brazilian sea anemone Bunodosoma caissarum: purification and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of peptides in sea anemone venom collected by a novel procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Hemolytic activity of the nematocyst venom from the sea anemone Bunodosoma caissarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sea Anemone Stichodactyla Haddoni Venom: Extraction Method Dictates Composition and Functional Potency - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on BBT (N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and biological activity of the research compound BBT (CAS 445000-45-3). BBT is identified as an enhancer of impaired glucose-stimulated insulin (B600854) secretion (GSIS), presenting a potential therapeutic avenue for type 2 diabetes.

Chemical and Physical Properties

BBT, with the chemical name N-(2-benzoylphenyl)-5-bromothiophene-2-carboxamide, is a small molecule with the following properties:

| Property | Value |

| CAS Number | 445000-45-3 |

| Molecular Formula | C₁₈H₁₂BrNO₂S |

| Molecular Weight | 386.26 g/mol |

| Appearance | Light yellow to brown solid powder |

| Solubility | Soluble in DMSO and EtOH |

Safety and Handling

There are slight variations in the reported hazard classifications for BBT. One material safety data sheet (MSDS) indicates that it is not a hazardous substance or mixture.[1] However, another suggests that the toxicological properties have not been fully tested and recommends caution. Therefore, it is prudent to handle BBT with a degree of care appropriate for a novel research compound.

Hazard Identification

-

Primary Hazards: The toxicological properties of BBT have not been fully investigated. It may be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the eyes, mucous membranes, and upper respiratory tract.

-

GHS Labeling: While one source indicates no hazard, it is advisable to treat BBT as a potentially hazardous substance.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is recommended when handling BBT.

| PPE Category | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |

Handling and Storage

| Procedure | Recommendation |

| Handling | Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. Protect from light. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |

| Skin Contact | Immediately wash with soap and plenty of water. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

Biological Activity and Mechanism of Action

BBT has been identified as a potent enhancer of glucose-stimulated insulin secretion (GSIS). It has demonstrated anti-hyperglycemic activity and the ability to protect pancreatic β-cells from cytokine- or streptozotocin (B1681764) (STZ)-induced cell death in preclinical models of type 2 diabetes.

The mechanism of action of BBT involves the potentiation of two key signaling pathways in pancreatic β-cells:

-

cAMP/PKA Pathway: BBT enhances the cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) signaling cascade.

-

L-type Voltage-Dependent Ca²⁺ Channel/CaMK2 Pathway: The compound also acts on the long-lasting (L-type) voltage-dependent calcium channel (VDCC) and calcium/calmodulin-dependent protein kinase II (CaMK2) pathway.

The potentiation of these pathways leads to increased insulin secretion in the presence of high glucose concentrations.

Signaling Pathway Diagram

Caption: BBT's mechanism of action in pancreatic β-cells.

Experimental Protocols

The following is a representative protocol for a glucose-stimulated insulin secretion (GSIS) assay to evaluate the efficacy of BBT. This protocol is based on standard methodologies and should be adapted as needed. For specific details regarding the use of BBT, refer to the primary literature, such as Yao XG et al., J Endocrinol. 2015 Mar;224(3):327-41.

In Vitro GSIS Assay with Pancreatic Islets

Objective: To measure the effect of BBT on insulin secretion from isolated pancreatic islets in response to low and high glucose concentrations.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or rat)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and 10 mM HEPES, pH 7.4

-

Low glucose KRB (2.8 mM glucose)

-

High glucose KRB (16.7 mM glucose)

-

BBT stock solution (in DMSO)

-

Insulin ELISA kit

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method. Allow islets to recover overnight in culture medium.

-

Pre-incubation: Hand-pick islets of similar size and place them in a multi-well plate (10-15 islets per well). Pre-incubate the islets in low glucose KRB for 1 hour at 37°C.

-

Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

-

Stimulated Insulin Secretion: Remove the low glucose buffer and add high glucose KRB with or without different concentrations of BBT (and a vehicle control, e.g., DMSO). Incubate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant for stimulated insulin secretion measurement.

-

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Normalize insulin secretion to the islet number or protein content. Calculate the stimulation index (insulin at high glucose / insulin at low glucose) for each condition.

Experimental Workflow Diagram

Caption: Workflow for an in vitro GSIS assay.

References

discovery and history of BBTA compound

An in-depth analysis of the scientific literature reveals that the acronym "BBTA" does not correspond to a single, universally recognized compound. Instead, the term appears in various contexts, referring to different chemical entities. Due to this ambiguity, a comprehensive technical guide on the "discovery and history of the BBTA compound" cannot be compiled without further clarification.

To provide a focused and accurate report, please specify the full name or the CAS (Chemical Abstracts Service) number of the compound you are interested in.

For example, the initial search results indicated potential associations with:

-

A synthesized amphoteric phenolic compound: This molecule has been investigated for its catalytic activity in the isomerization of glucose to fructose.

-

β-Bungarotoxin: A presynaptic neurotoxin found in the venom of the snake Bungarus multicinctus.

-

A commercially available chemical: A supplier lists a compound named BBTA with the CAS number 151746-37-1, but provides no details on its scientific background or applications.

Once the specific compound of interest is identified, a detailed technical guide can be developed, addressing all the core requirements of your request, including quantitative data, experimental protocols, and visualizations of relevant signaling pathways.

Methodological & Application

Application Notes and Protocols for the Use of BBTA in Glucose Isomerization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(azanetriyl))tetraacetic acid (BBTA) in the catalytic isomerization of glucose to fructose (B13574). BBTA acts as a biomimetic catalyst, mimicking the function of glucose isomerase.

Introduction to BBTA-Catalyzed Glucose Isomerization

Glucose isomerization to fructose is a critical reaction in the food industry for the production of high-fructose corn syrup and is a key step in the conversion of biomass to valuable chemical feedstocks. While traditionally catalyzed by enzymes like glucose isomerase, there is growing interest in developing robust chemical catalysts that can operate under a wider range of conditions. BBTA is an amphoteric phenolic compound that has been shown to be a highly selective mimic of glucose isomerase, effectively catalyzing the conversion of glucose to fructose under mild conditions.[1] Its catalytic activity is attributed to the presence of both acidic (carboxyl) and basic (amino) functional groups, which act synergistically to facilitate the isomerization reaction through a proton extraction and transfer mechanism.[1]

Synthesis of BBTA

While a specific, detailed synthesis protocol for BBTA is not widely published in commercial literature, a representative synthesis can be proposed based on established organic chemistry principles for the synthesis of similar polyaminocarboxylic acid chelating agents. The following is a plausible multi-step synthetic route.

Representative Synthesis Protocol:

Step 1: Mannich Reaction for Aminomethylation of p-Cresol (B1678582) This step introduces the aminomethyl groups to the phenolic backbone.

-

In a round-bottom flask, dissolve p-cresol in a suitable solvent such as ethanol.

-

Add two equivalents of iminodiacetic acid and two equivalents of formaldehyde (B43269) (as a 37% aqueous solution).

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the intermediate product.

Step 2: Purification and Characterization The final product, 2,2′,2′′,2′′′-(((2-hydroxy-5-methyl-1,3-phenylene)bis(methylene))bis(azanetriyl))tetraacetic acid (BBTA), should be thoroughly dried and its identity and purity confirmed using analytical techniques such as:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Elemental Analysis: To confirm the elemental composition.

Experimental Protocol: Glucose Isomerization

This protocol details the procedure for the isomerization of glucose to fructose using BBTA as a catalyst.

Materials:

-

D-Glucose

-

BBTA (synthesized or procured)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

-

Reaction vessel (e.g., jacketed glass reactor with temperature control and magnetic stirring)

-

pH meter

-

HPLC system for analysis

Procedure:

-

Reaction Setup:

-

Prepare a stock solution of D-glucose in deionized water (e.g., 0.2775 mol L⁻¹).

-

Prepare a stock solution of BBTA in deionized water (e.g., 0.014 mol L⁻¹).

-

-

Reaction Execution:

-

To the reaction vessel, add the desired volume of the glucose stock solution.

-

Adjust the pH of the glucose solution to the desired value (e.g., 8.5) using dilute NaOH or HCl.

-

Pre-heat the solution to the target reaction temperature (e.g., 80 °C) while stirring.

-

Initiate the reaction by adding the required volume of the BBTA stock solution to the pre-heated glucose solution.

-

Maintain the reaction at the set temperature and pH for the desired duration (e.g., 4 hours).

-

-

Sampling:

-

Withdraw aliquots from the reaction mixture at specific time intervals for analysis.

-

Immediately quench the reaction in the aliquots by cooling on ice and/or acidifying to stop the isomerization.

-

-

Catalyst Recovery (Optional):

-

BBTA can be precipitated from the solution by lowering the pH and temperature, allowing for its recovery and potential reuse.[1]

-

Analytical Protocol: Quantification of Glucose and Fructose by HPLC

The concentrations of glucose and fructose in the reaction samples are determined using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector or a UV detector (at low wavelength, e.g., 195 nm).

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column).

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) is commonly used. The exact ratio may need optimization based on the specific column.

-

Flow Rate: Typically 0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a series of standard solutions of known concentrations of pure D-glucose and D-fructose in deionized water.

-

-

Sample Preparation:

-

Dilute the quenched reaction aliquots with the mobile phase to fall within the concentration range of the standard curve.

-

Filter the diluted samples through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standards and samples into the HPLC system.

-

Identify the glucose and fructose peaks in the chromatograms based on their retention times compared to the standards.

-

Quantify the concentrations of glucose and fructose in the samples by comparing their peak areas to the calibration curves generated from the standards.

-

Calculations:

-

Glucose Conversion (%) : [(Initial Glucose Moles - Final Glucose Moles) / Initial Glucose Moles] x 100

-

Fructose Yield (%) : (Moles of Fructose Produced / Initial Moles of Glucose) x 100

-

Fructose Selectivity (%) : (Moles of Fructose Produced / Moles of Glucose Consumed) x 100

Quantitative Data Summary

The following table summarizes the quantitative data for the isomerization of glucose to fructose catalyzed by BBTA under various conditions, as reported in the literature.[1]

| Parameter | Value | Conditions |

| Optimal pH | 8.5 | 80 °C, 4 h, [Glucose]₀=0.2775 M, [BBTA]=0.014 M |

| Optimal Temperature | 80 °C | pH 8.5, 4 h, [Glucose]₀=0.2775 M, [BBTA]=0.014 M |

| Max. Fructose Yield | 33.0% | pH 8.5, 80 °C, 4 h |

| Max. Fructose Selectivity | 93.5% | pH 8.5, 80 °C, 4 h |

| Activation Energy (Ea) | 65.9 kJ mol⁻¹ | - |

| kcat (80 °C) | 0.0039 s⁻¹ | pH 8.5 |

| KmG (Michaelis Constant for Glucose) | 0.28 M | 80 °C, pH 8.5 |

| KmF (Michaelis Constant for Fructose) | 0.31 M | 80 °C, pH 8.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for BBTA-catalyzed glucose isomerization.

Proposed Catalytic Mechanism

Caption: Proposed acid-base catalytic mechanism of BBTA.

References

Application Notes and Protocols for Palladium-Catalyzed Miyaura Borylation

For Researchers, Scientists, and Drug Development Professionals

While specific catalytic applications under the direct acronym "BBTA" are not prominently documented in the scientific literature, this document provides a comprehensive guide to a closely related and fundamentally important reaction in modern drug discovery and development: the Palladium-Catalyzed Miyaura Borylation. This reaction is a cornerstone of synthetic chemistry, enabling the formation of carbon-boron bonds to create versatile boronic acid and ester intermediates. These intermediates are crucial building blocks for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are instrumental in the synthesis of complex pharmaceutical agents.[1][2]

This guide offers detailed experimental protocols, data presentation for representative reactions, and visualizations of the catalytic cycle and experimental workflow to aid researchers in the successful application of this powerful synthetic tool.

Overview of Miyaura Borylation

The Miyaura borylation reaction involves the palladium-catalyzed cross-coupling of an aryl or vinyl halide (or triflate) with a diboron (B99234) reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂) or bis(neopentylglycolato)diboron, in the presence of a base. The resulting aryl or vinyl boronic esters are stable, readily purified, and highly versatile intermediates in organic synthesis.[3]

Key Advantages in Drug Development:

-

Versatility: A wide range of functional groups are tolerated, allowing for the synthesis of complex molecules.[3][4]

-

Efficiency: The reaction often proceeds with high yields and selectivity.

-

Atom Economy: Modern protocols have been optimized for lower catalyst loadings and more atom-economical boron sources.[4][5]

-

Telescoped Reactions: Borylation can often be combined in a one-pot sequence with subsequent cross-coupling reactions, streamlining synthetic routes.[5]

Experimental Protocols

The following are generalized protocols for the Miyaura borylation of an aryl bromide. These should be optimized for specific substrates and desired outcomes.

General Procedure for Palladium-Catalyzed Borylation of Aryl Bromides

This protocol is adapted from established methods utilizing a palladium catalyst with a phosphine (B1218219) ligand.[3]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

Potassium acetate (B1210297) (KOAc) (1.5 mmol, 1.5 equiv), dried

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

1,4-Dioxane (B91453) (5 mL), anhydrous

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

-

Add anhydrous 1,4-dioxane (5 mL) via syringe.

-

Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

-

Wash the celite pad with additional ethyl acetate (10 mL).

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure aryl boronic ester.

Protocol for a One-Pot Borylation/Suzuki-Miyaura Cross-Coupling

This protocol allows for the synthesis of a biaryl product without isolating the boronic ester intermediate.[5]

Materials:

-

Step 1 (Borylation):

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

-

Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

-

1,4-Dioxane (5 mL), anhydrous

-

-

Step 2 (Suzuki Coupling):

-

Aryl halide (coupling partner) (1.0 mmol, 1.0 equiv)

-

Aqueous sodium carbonate (Na₂CO₃) solution (2 M, 2.0 mL)

-

Additional Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)

-

Procedure:

-

Follow steps 1-4 of the general borylation procedure (Section 2.1).

-

After confirming the consumption of the starting aryl bromide, cool the reaction mixture to room temperature.

-

To the reaction mixture, add the second aryl halide (1.0 mmol), the aqueous sodium carbonate solution (2.0 mL), and the additional Pd(dppf)Cl₂ (0.02 mmol).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the progress of the Suzuki coupling by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative data for the Miyaura borylation of various aryl bromides, showcasing the versatility and efficiency of the reaction.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 2-(p-Tolyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 92 |

| 2 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 95 |

| 3 | 1-Bromo-4-fluorobenzene | 2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 88 |

| 4 | 3-Bromopyridine | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 85 |

| 5 | Methyl 4-bromobenzoate | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | 90 |

Yields are for isolated products after purification and are representative examples from the literature.

Visualizations

Catalytic Cycle of Miyaura Borylation

The following diagram illustrates the generally accepted catalytic cycle for the Miyaura borylation reaction.

Caption: Catalytic cycle for the Miyaura borylation reaction.

Experimental Workflow

This diagram outlines the key steps in a typical Miyaura borylation experiment followed by purification.

Caption: General experimental workflow for Miyaura borylation.

References

- 1. Borylation - Wordpress [reagents.acsgcipr.org]

- 2. researchgate.net [researchgate.net]

- 3. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BBTA in Bi-phasic Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Bis(1,2,3-triazol-4-yl)amines (BBTA) and its derivatives in bi-phasic catalysis. While direct literature on BBTA in this specific context is emerging, the information presented here is based on established principles of bi-phasic catalysis and draws parallels from structurally similar triazole-based ligands that have shown significant promise.

Introduction to BBTA in Bi-phasic Catalysis

Bi-phasic catalysis offers a sustainable and efficient methodology for chemical transformations by combining the advantages of homogeneous and heterogeneous catalysis. This system typically involves two immiscible liquid phases, where the catalyst resides in one phase (often aqueous) and the reactants and products are in the other (typically organic). This arrangement facilitates easy separation and recycling of the catalyst, reducing costs and environmental impact.

BBTA, a nitrogen-rich heterocyclic ligand, presents a versatile scaffold for the development of catalysts for a range of organic transformations. By incorporating water-soluble functionalities, BBTA-metal complexes can be designed to be highly effective in aqueous-organic bi-phasic systems. The triazole moieties in BBTA provide strong coordination sites for various transition metals, such as rhodium, iridium, ruthenium, palladium, and copper, which are known to catalyze a wide array of reactions including hydrogenations, hydroformylations, C-C coupling reactions, and oxidations.

Key Advantages of Water-Soluble BBTA-Based Catalysts

-

High Activity and Selectivity: Like their homogeneous counterparts, these catalysts can be finely tuned for optimal performance.

-

Facile Catalyst-Product Separation: The catalyst remains in the aqueous phase, allowing for simple decantation of the organic product phase.

-

Catalyst Recycling and Reuse: The aqueous catalyst solution can be reused multiple times with minimal loss of activity, leading to higher turnover numbers (TON) and turnover frequencies (TOF).

-

Green Chemistry: The use of water as a solvent and the ability to recycle the catalyst align with the principles of sustainable chemistry.

Conceptual Workflow for BBTA in Bi-phasic Catalysis

Caption: General workflow for utilizing a water-soluble BBTA-metal complex in a bi-phasic catalytic system.

Application I: Bi-phasic Hydrogenation of Alkenes and Ketones

Water-soluble BBTA complexes with rhodium and iridium are anticipated to be highly effective for the hydrogenation of various unsaturated substrates in bi-phasic systems. The following data for a related pyridyl-triazole ligand demonstrates the potential performance.

Table 1: Representative Data for Bi-phasic Hydrogenation using a Water-Soluble Pyridyl-Triazole Ligand with Iridium

| Substrate | Catalyst Loading (mol%) | Temp. (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity (%) | Ref. |

| Styrene | 1 | 80 | 30 | 2 | >99 | >99 (to Ethylbenzene) | [1][2] |

| 1-Hexene | 1 | 80 | 30 | 3 | >99 | >99 (to Hexane) | [1][2] |

| Acetophenone | 2 | 100 | 50 | 16 | 95 | >99 (to 1-Phenylethanol) | [1][2] |

| Cyclohexanone | 2 | 100 | 50 | 12 | 98 | >99 (to Cyclohexanol) | [1][2] |

Experimental Protocol: General Procedure for Bi-phasic Hydrogenation

1. Synthesis of Water-Soluble BBTA (ws-BBTA):

A plausible route to a water-soluble BBTA derivative involves the introduction of sulfonate groups, a common strategy for rendering organic ligands water-soluble. This can be achieved through a multi-step synthesis starting from commercially available materials. A general synthetic scheme is proposed below based on established methods for similar ligands.

Caption: A conceptual synthetic pathway for a water-soluble BBTA ligand.

Protocol for ws-BBTA Synthesis (Illustrative):

-

Sulfonation of a Precursor: A suitable aromatic precursor is sulfonated using concentrated sulfuric acid or oleum (B3057394) to introduce sulfonic acid groups.

-

Functional Group Interconversion: The sulfonated precursor is then converted to an azide (B81097) or an alkyne, depending on the specific synthetic route chosen for the triazole ring formation.

-

Click Reaction: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient method for forming the 1,2,3-triazole rings of the BBTA core.

-

Final Assembly and Purification: The final steps involve linking the triazole-containing fragments and purification of the water-soluble ligand, often by recrystallization from a water/alcohol mixture.

2. In Situ Preparation of the Catalyst:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the metal precursor (e.g., [Ir(COD)Cl]₂ or [Rh(COD)Cl]₂) and the water-soluble BBTA ligand (in a 1:2.2 metal-to-ligand molar ratio) in deoxygenated water (e.g., 5 mL).

-

Stir the solution at room temperature for 1 hour to ensure complete complex formation.

3. Bi-phasic Hydrogenation Reaction:

-

Charge a high-pressure autoclave with a magnetic stir bar.

-

Add the substrate (e.g., 1 mmol) dissolved in an organic solvent (e.g., 5 mL of toluene (B28343) or heptane).

-

Add the freshly prepared aqueous catalyst solution to the autoclave.

-

Seal the autoclave, purge with hydrogen gas three times.

-

Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 bar).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir vigorously for the specified time.

-

After the reaction, cool the autoclave to room temperature and carefully release the pressure.

4. Product Isolation and Catalyst Recycling:

-

Transfer the reaction mixture to a separatory funnel.

-

Allow the two phases to separate completely.

-

Collect the upper organic layer containing the product.

-

The aqueous layer containing the catalyst can be washed with fresh organic solvent to remove any residual product and then reused for subsequent catalytic runs by adding fresh substrate and organic solvent.

-

The product in the organic phase can be isolated by removing the solvent under reduced pressure.

Application II: Bi-phasic Hydroformylation of Olefins

Rhodium complexes of water-soluble BBTA are expected to be active catalysts for the hydroformylation of olefins to aldehydes, a crucial industrial process. The data for a similar sulfonated pyridyl-triazolyl ligand highlights the potential efficacy.

Table 2: Representative Data for Bi-phasic Hydroformylation of Styrene using a Rhodium-Pyridyl-Triazole Catalyst

| Ligand:Rh Ratio | Temp. (°C) | Pressure (bar CO/H₂) | Time (h) | Conversion (%) | Aldehyde Selectivity (%) | Branched/Linear Ratio | Ref. |

| 4:1 | 100 | 40 (1:1) | 18 | >99 | >99 | 85:15 | [3] |

| 4:1 (Recycle 1) | 100 | 40 (1:1) | 18 | >99 | >99 | 84:16 | [3] |

| 4:1 (Recycle 2) | 100 | 40 (1:1) | 18 | 98 | >99 | 85:15 | [3] |

Experimental Protocol: General Procedure for Bi-phasic Hydroformylation

1. In Situ Catalyst Preparation:

-

In a Schlenk flask under an inert atmosphere, dissolve [Rh(COD)Cl]₂ and the water-soluble BBTA ligand (e.g., in a 1:4 molar ratio) in deoxygenated water.

-

Stir the solution at room temperature for 1 hour.

2. Bi-phasic Hydroformylation Reaction:

-

Charge a high-pressure autoclave with a magnetic stir bar.

-

Add the olefin (e.g., styrene, 1 mmol) dissolved in an organic solvent (e.g., toluene, 5 mL).

-

Add the aqueous catalyst solution.

-

Seal the autoclave and purge three times with syngas (CO/H₂ 1:1 mixture).

-

Pressurize the autoclave to the desired pressure (e.g., 40 bar) with syngas.

-

Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitor the reaction progress by analyzing aliquots of the organic phase by GC or NMR.

3. Product Isolation and Catalyst Recycling:

-

Follow the same procedure as described for the hydrogenation reaction to separate the organic product phase from the aqueous catalyst phase.

-

The aqueous catalyst phase can be recycled for subsequent reactions.

Signaling Pathway Analogy: The Catalytic Cycle

The proposed catalytic cycle for these reactions in a bi-phasic system involves the interaction of the substrate from the organic phase with the water-soluble catalyst at the liquid-liquid interface or in the aqueous phase, followed by product formation and its return to the organic phase.

Caption: A simplified representation of the catalytic cycle at the bi-phasic interface.

Conclusion

Water-soluble derivatives of BBTA hold significant potential as versatile ligands for a range of metal-catalyzed reactions in bi-phasic media. The ability to easily separate and recycle the catalyst makes this an attractive approach for developing more sustainable and economical chemical processes. The protocols and data presented, based on closely related systems, provide a strong foundation for researchers to explore the application of BBTA in this exciting area of catalysis. Further research into the synthesis of various water-soluble BBTA derivatives and their screening in different catalytic reactions is highly encouraged.

References

Application Notes and Protocols for the Analysis of 2,2'-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA) Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and protocols for the synthesis and characterization of the large Stokes-shift fluorescent dye, 2,2'-(thiophene-2,5-diyl)bis(benzo[d]oxazol-6-amine) (BBTA). This dye is of significant interest for applications in biological imaging and materials science due to its unique photophysical properties.[1][2]

Synthesis of BBTA: A Two-Step Approach

The synthesis of BBTA is typically achieved through a two-step process starting from 2,5-bis(benzoxazol-2-yl)thiophene (BBT).[2] The general reaction scheme involves the nitration of the BBT precursor to form 2,5-bis(6-nitrobenzo[d]oxazol-2-yl)thiophene (BBTN), followed by the reduction of the nitro groups to amines to yield the final BBTA product.[1]

Diagram of the BBTA Synthesis Pathway

Caption: Synthetic pathway for BBTA from BBT via a nitrated intermediate (BBTN).

Experimental Protocols

Synthesis of 2,5-bis(6-nitrobenzo[d]oxazol-2-yl)thiophene (BBTN)

Materials:

-

2,5-bis(benzoxazol-2-yl)thiophene (BBT)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar